An In-depth Technical Guide to 2,5-Dimethoxybenzoyl Chloride for Advanced Synthesis
An In-depth Technical Guide to 2,5-Dimethoxybenzoyl Chloride for Advanced Synthesis
CAS Number: 17918-14-8[1][2][3] Molecular Formula: C₉H₉ClO₃[1][2] Molecular Weight: 200.62 g/mol [2]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2,5-Dimethoxybenzoyl chloride. It details the compound's physicochemical properties, a validated synthesis protocol, an analysis of its chemical reactivity, and critical safety information. The strategic importance of this reagent lies in its function as a versatile intermediate for introducing the 2,5-dimethoxyphenyl moiety, a common structural motif in medicinally relevant molecules.
Physicochemical and Spectroscopic Data
2,5-Dimethoxybenzoyl chloride is a reactive acyl chloride, typically presenting as a liquid at room temperature.[4] Its utility in organic synthesis is largely dictated by the electrophilic nature of the carbonyl carbon, which is modulated by the electronic effects of the two methoxy substituents on the aromatic ring.
Table 1: Physicochemical Properties of 2,5-Dimethoxybenzoyl Chloride
| Property | Value | Source(s) |
| CAS Number | 17918-14-8 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [2] |
| Physical State | Liquid | [4] |
| IUPAC Name | 2,5-dimethoxybenzoyl chloride | [1] |
| InChI Key | YARKPRSRXZGKNI-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most reliable and widely practiced method for the preparation of 2,5-Dimethoxybenzoyl chloride is the reaction of the parent carboxylic acid, 2,5-dimethoxybenzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous.[5][6]
The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction. DMF acts as a catalyst by first reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=C(H)Cl]⁺Cl⁻. This intermediate is a much more potent acylating agent than thionyl chloride itself, accelerating the conversion of the carboxylic acid to the highly reactive acyl chloride.[5]
Step-by-Step Experimental Protocol
Reaction: 2,5-Dimethoxybenzoic Acid + SOCl₂ → 2,5-Dimethoxybenzoyl Chloride
-
Reaction Setup: In a two-necked round-bottom flask dried under vacuum and maintained under an inert nitrogen atmosphere, add 2,5-dimethoxybenzoic acid (1.0 eq). Equip the flask with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases produced.[5][7]
-
Solvent and Reagent Addition: Add an anhydrous, inert solvent such as toluene or dichloromethane (DCM). To this stirring suspension, add thionyl chloride (1.5–2.0 eq) dropwise at room temperature.[6][7]
-
Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops per 10 mmol of acid) via syringe.[5] Vigorous evolution of gas (SO₂ and HCl) is expected.
-
Reaction Progression: Heat the mixture to a gentle reflux (typically 80-90°C for toluene) and maintain for 2-4 hours.[6] The progress of the reaction can be monitored by the cessation of gas evolution. For analytical monitoring, a small aliquot can be carefully quenched with methanol and analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.[8]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess solvent and unreacted thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporation with an inert solvent like toluene can be performed two to three times.[5]
-
Product: The resulting crude 2,5-Dimethoxybenzoyl chloride is often obtained as an oil and can be used directly in subsequent reactions without further purification, assuming high conversion.[7][9] If necessary, purification can be achieved by vacuum distillation.
Caption: Workflow for the synthesis of 2,5-Dimethoxybenzoyl Chloride.
Chemical Reactivity and Synthetic Applications
Aroyl chlorides are powerful acylating agents, serving as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[10] 2,5-Dimethoxybenzoyl chloride is an excellent electrophile for reacting with a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively.
Amide Bond Formation
The reaction of 2,5-Dimethoxybenzoyl chloride with primary or secondary amines is a robust and high-yielding method for synthesizing N-substituted benzamides. These reactions are typically rapid and conducted at or below room temperature in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[9] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is required to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9][11]
This transformation is fundamental in drug development, where the amide bond is a cornerstone of peptide and small molecule drug structures. While specific examples citing the use of 2,5-Dimethoxybenzoyl chloride in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motif is relevant. For instance, various substituted anilinoquinazolines and related heterocyclic structures have been identified as potent kinase inhibitors for cancer therapy, and their synthesis often involves the formation of amide bonds with substituted benzoyl chlorides.[12][13] The 2,5-dimethoxy substitution pattern can be strategically employed to modulate properties such as solubility, metabolic stability, and target binding affinity.
Caption: General scheme for amide synthesis using 2,5-Dimethoxybenzoyl Chloride.
Influence of Methoxy Group Positioning on Reactivity
The reactivity of a dimethoxybenzoyl chloride isomer is a delicate balance of electronic and steric effects. In 2,5-Dimethoxybenzoyl chloride:
-
Electronic Effects: The methoxy group at the 2-position (ortho) and the 5-position (meta) both exert an electron-donating effect through resonance and an electron-withdrawing inductive effect. The ortho-methoxy group can donate electron density to the ring, which can slightly decrease the electrophilicity of the carbonyl carbon. The meta-methoxy group's resonance effect does not extend to the carbonyl carbon, making its inductive (electron-withdrawing) effect more pronounced relative to a para-substituent.
-
Steric Effects: The ortho-methoxy group provides moderate steric hindrance around the carbonyl group, which can slow the rate of nucleophilic attack compared to less hindered isomers like 3,5-dimethoxybenzoyl chloride. However, this steric hindrance is significantly less pronounced than in the 2,6-dimethoxy isomer, where two ortho groups severely restrict access to the carbonyl carbon.
This unique electronic and steric profile makes 2,5-Dimethoxybenzoyl chloride a moderately reactive acylating agent, allowing for controlled reactions with a variety of nucleophiles.
Safety, Handling, and Storage
Hazard Statement: H314 - Causes severe skin burns and eye damage.
2,5-Dimethoxybenzoyl chloride is a corrosive and moisture-sensitive compound that must be handled with appropriate engineering controls and personal protective equipment (PPE).
Table 2: Hazard and Safety Information
| Hazard Class | GHS Pictogram | Precautionary Statements |
| Skin Corrosion 1B | GHS05 (Corrosion) | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Protocol
-
Engineering Controls: Always handle 2,5-Dimethoxybenzoyl chloride inside a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.
-
Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.
Storage
Store 2,5-Dimethoxybenzoyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases and strong oxidizing agents. Storage under an inert atmosphere is recommended to maintain product quality.
References
-
Procedure for the reaction of a carboxylic acid with thionyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
7-methoxyphthalide synthesis via N,N-Diethyl-2-methoxybenzamide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Synthesis of 2,5-dimethoxybenzyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
- Maciá, B., et al. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.
-
How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? (2014). ResearchGate. Retrieved from [Link]
- Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876.
-
3,5-Dimethoxybenzoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
2,5-Dimethoxybenzenesulfonyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
2,6-Dimethoxybenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]
- Li, Y., et al. (2023). Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Molecules, 28(4), 1888.
- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2,5-DIMETHOXYBENZOYL CHLORIDE | CAS: 17918-14-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 17918-14-8|2,5-Dimethoxybenzoylchloride|BLD Pharm [bldpharm.com]
- 4. 2,5-Dimethoxy-benzoyl chloride | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Amide Synthesis [fishersci.it]
- 12. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
